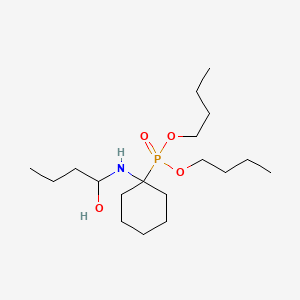
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is a chemical compound known for its unique structure and properties. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to a carbon atom. This compound has a cyclohexyl ring substituted with an amino group and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate typically involves the reaction of cyclohexylamine with dibutyl phosphite in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phosphonates.
Applications De Recherche Scientifique
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl (1-((1-hydroxyethyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxypropyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxyisobutyl)amino)cyclohexyl)phosphonate
Uniqueness
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybutyl group provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
67580-48-7 |
|---|---|
Formule moléculaire |
C18H38NO4P |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[(1-dibutoxyphosphorylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C18H38NO4P/c1-4-7-15-22-24(21,23-16-8-5-2)18(13-10-9-11-14-18)19-17(20)12-6-3/h17,19-20H,4-16H2,1-3H3 |
Clé InChI |
AMIMRXJOEHTRSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C1(CCCCC1)NC(CCC)O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


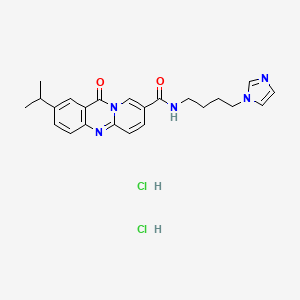
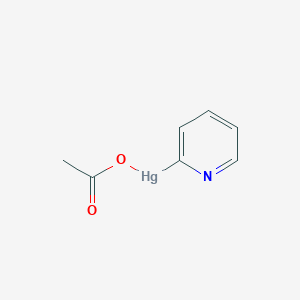
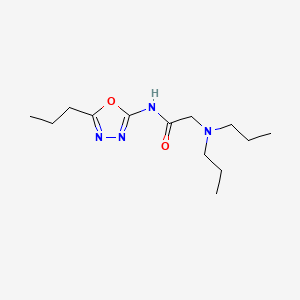


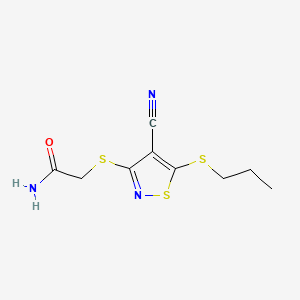
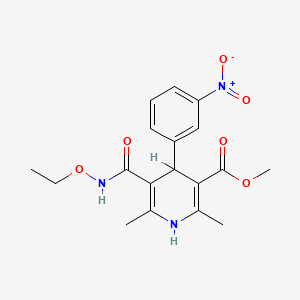
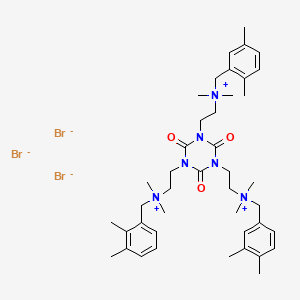
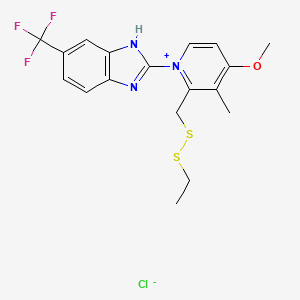


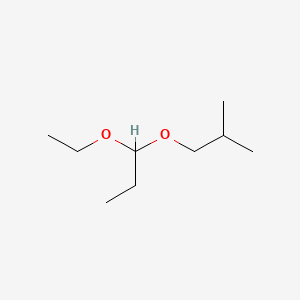
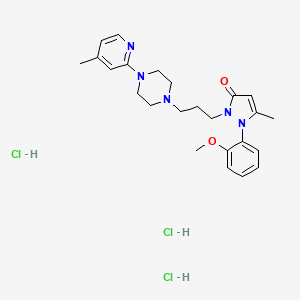
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
